Vegfr-2-IN-21: A Technical Guide to its Mechanism of Action
Vegfr-2-IN-21: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vegfr-2-IN-21, also identified as compound 5d in the primary literature, is a potent small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a key mediator of angiogenesis—the formation of new blood vessels—VEGFR-2 is a critical target in oncology. Upregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of many solid tumors, promoting vascularization, tumor growth, and metastasis. Vegfr-2-IN-21, a diazepam-bearing sulfonamide derivative, has demonstrated significant potential as an anticancer agent through its targeted inhibition of this pathway. This technical guide provides an in-depth overview of the mechanism of action of Vegfr-2-IN-21, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
Vegfr-2-IN-21 functions as a competitive inhibitor of ATP binding to the kinase domain of VEGFR-2. By occupying the ATP-binding site, the compound prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis and growth.
Quantitative Data Summary
The inhibitory activity of Vegfr-2-IN-21 has been quantified through in vitro assays, demonstrating its potency against both the VEGFR-2 enzyme and various cancer cell lines.
| Target | IC50 (µM) | Description |
| VEGFR-2 | 0.10 | The half maximal inhibitory concentration against the isolated VEGFR-2 kinase enzyme.[1][2][3][4] |
| Cell Line | Cancer Type | IC50 (µM) | Description |
| MCF-7 | Breast Cancer | 6.99 ± 0.1 | The half maximal inhibitory concentration for cell growth in the MCF-7 human breast cancer cell line.[1] |
| HepG2 | Liver Cancer | 8.98 ± 0.1 | The half maximal inhibitory concentration for cell growth in the HepG2 human liver cancer cell line.[1] |
| HCT-116 | Colon Cancer | 7.77 ± 0.1 | The half maximal inhibitory concentration for cell growth in the HCT-116 human colon cancer cell line.[1] |
Signaling Pathway Inhibition
The binding of VEGF to VEGFR-2 initiates a complex signaling cascade that promotes angiogenesis. Vegfr-2-IN-21 disrupts this pathway at its origin. The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by Vegfr-2-IN-21.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Vegfr-2-IN-21.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of Vegfr-2-IN-21 on the enzymatic activity of VEGFR-2.
Materials:
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Recombinant human VEGFR-2 kinase domain
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Poly(Glu, Tyr) 4:1 as a substrate
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ATP (Adenosine triphosphate)
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Vegfr-2-IN-21 (dissolved in DMSO)
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Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
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96-well microplates
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Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
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Luminometer
Procedure:
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Prepare a solution of recombinant VEGFR-2 kinase in assay buffer.
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Add the VEGFR-2 solution to the wells of a 96-well plate.
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Add serial dilutions of Vegfr-2-IN-21 (or DMSO as a vehicle control) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP to each well.
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Incubate the plate at 30°C for a specified duration (e.g., 60 minutes) to allow for phosphorylation of the substrate.
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Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
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Calculate the percentage of inhibition for each concentration of Vegfr-2-IN-21 relative to the DMSO control.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: In Vitro VEGFR-2 Kinase Assay
The following diagram outlines the workflow for the in vitro VEGFR-2 kinase inhibition assay.
In Vitro Anticancer Activity (MTT Assay)
This assay assesses the cytotoxic effects of Vegfr-2-IN-21 on various cancer cell lines.
Materials:
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Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
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Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
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Vegfr-2-IN-21 (dissolved in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
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96-well cell culture plates
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Microplate reader
Procedure:
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Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
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The following day, treat the cells with various concentrations of Vegfr-2-IN-21 (and a DMSO vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
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Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
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Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
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Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
Vegfr-2-IN-21 is a potent and specific inhibitor of VEGFR-2 kinase activity. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of downstream pro-angiogenic signaling, has been validated through in vitro enzymatic and cell-based assays. The quantitative data demonstrate its efficacy at nanomolar concentrations against the target enzyme and micromolar concentrations against various cancer cell lines. These findings underscore the potential of Vegfr-2-IN-21 as a lead compound for the development of novel anti-angiogenic cancer therapies. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
